1-N-glycidyl-2-methylbenzimidazole
Overview
Description
1-N-glycidyl-2-methylbenzimidazole, also known as N-methylolbenzimidazole glycidyl ether, is a chemical compound that has been widely used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism Of Action
The mechanism of action of 1-N-glycidyl-2-methylbenzimidazole involves the reaction of its epoxide group with various nucleophiles, such as amino groups, hydroxyl groups, and carboxyl groups. This reaction results in the formation of covalent bonds between the compound and the nucleophile, leading to the crosslinking of polymers and the curing of epoxy resins.
Biochemical And Physiological Effects
1-N-glycidyl-2-methylbenzimidazole has been shown to have low toxicity and low skin sensitization potential. However, it can cause irritation to the skin, eyes, and respiratory tract. Moreover, this compound has been shown to have mutagenic and carcinogenic properties in animal studies.
Advantages And Limitations For Lab Experiments
1-N-glycidyl-2-methylbenzimidazole has several advantages for lab experiments. It is a versatile crosslinking agent and curing agent that can be used for a wide range of polymers and resins. Moreover, it has good thermal stability and can withstand high temperatures. However, this compound has some limitations, such as its potential toxicity and mutagenicity, which require careful handling and disposal.
Future Directions
There are several future directions for the research on 1-N-glycidyl-2-methylbenzimidazole. One of the directions is to develop safer and more environmentally friendly synthesis methods for this compound. Another direction is to study the molecular mechanisms of its mutagenic and carcinogenic properties and to develop safer alternatives. Moreover, there is a need to study the long-term effects of this compound on human health and the environment. Finally, there is a need to explore new applications of this compound in various scientific fields.
Scientific Research Applications
1-N-glycidyl-2-methylbenzimidazole has been widely used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers, resins, and coatings. It has also been used as a curing agent for epoxy resins. Moreover, this compound has been used as a reagent in the synthesis of various organic compounds.
properties
CAS RN |
187393-12-0 |
---|---|
Product Name |
1-N-glycidyl-2-methylbenzimidazole |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-1-(oxiran-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
RVAJKXFWGXYMBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CC3CO3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CO3 |
synonyms |
1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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